molecular formula C24H18O5 B3477671 [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate

[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate

Cat. No.: B3477671
M. Wt: 386.4 g/mol
InChI Key: PHPTWJRFWGAQAC-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate typically involves a multi-step process. One common method is the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 3-methylbenzoic acid. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives and their corresponding alcohols or quinones.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an anti-inflammatory and antioxidant agent. It is being studied for its ability to inhibit certain enzymes and pathways involved in inflammatory responses.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as UV-absorbing coatings and fluorescent dyes.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate involves its interaction with various molecular targets. It can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process. Additionally, it can interact with DNA and proteins, leading to the induction of apoptosis in cancer cells. The pathways involved include the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] benzoate
  • [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 4-methylbenzoate
  • [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 2-methylbenzoate

Uniqueness

Compared to similar compounds, [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate exhibits unique properties due to the presence of the 3-methylbenzoate moiety. This structural difference can influence its reactivity, biological activity, and potential applications. For instance, the 3-methyl group can enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-4-3-5-17(12-15)24(26)28-19-10-11-22-20(13-19)21(25)14-23(29-22)16-6-8-18(27-2)9-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPTWJRFWGAQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate
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[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate
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[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate
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[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate
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[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate
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[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate

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